molecular formula C15H11NO4S B8117509 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene

6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene

Cat. No.: B8117509
M. Wt: 301.3 g/mol
InChI Key: FADSWUCCKYDJHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene typically involves the reaction of 6-methoxybenzo[b]thiophene with 4-nitrophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s methoxy and phenoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-3-(4-nitrophenoxy)benzo[b]thiophene is unique due to the presence of both methoxy and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methoxy-3-(4-nitrophenoxy)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c1-19-12-6-7-13-14(9-21-15(13)8-12)20-11-4-2-10(3-5-11)16(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADSWUCCKYDJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CS2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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